[1,1'-Biphenyl]-4-yl(phenyl)methanol
Overview
Description
[1,1’-Biphenyl]-4-yl(phenyl)methanol: is an organic compound with the molecular formula C19H16O It is a derivative of biphenyl, where a phenyl group is attached to the 4-position of the biphenyl structure, and a hydroxyl group is attached to the methanol moiety
Mechanism of Action
Target of Action
It’s worth noting that biphenyl derivatives have been studied as small-molecule inhibitors of pd-1/pd-l1 . PD-1 and PD-L1 are immune checkpoints that play a crucial role in tumor immune escape and growth .
Mode of Action
Biphenyl derivatives have been shown to inhibit pd-1/pd-l1 interactions . This inhibition can potentially enhance the body’s immune response against cancer cells .
Biochemical Pathways
The inhibition of pd-1/pd-l1 interactions by biphenyl derivatives can potentially affect the immune response pathways .
Pharmacokinetics
Biphenyl derivatives are noted for their oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
The inhibition of pd-1/pd-l1 interactions by biphenyl derivatives can potentially enhance the body’s immune response against cancer cells .
Action Environment
The production and utilization of methanol, a related compound, have been studied in various environmental contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl(phenyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 4-biphenylcarboxaldehyde to form the desired product. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-yl(phenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl(phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid, 4-biphenylcarboxaldehyde.
Reduction: Biphenyl-4-ylmethanol, biphenyl.
Substitution: Biphenyl-4-yl(phenyl)methane derivatives.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-4-yl(phenyl)methanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry .
Biology and Medicine: In biological research, this compound can be used as a probe to study molecular interactions and binding affinities. Its structural similarity to certain biologically active molecules makes it a useful tool in drug discovery and development.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials. Its ability to undergo various chemical transformations makes it a versatile component in industrial processes.
Comparison with Similar Compounds
Biphenyl: A simpler structure without the hydroxyl group, used as a precursor in organic synthesis.
Phenylmethanol: Lacks the biphenyl moiety, commonly used as a solvent and intermediate.
Triphenylmethanol: Contains an additional phenyl group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness: [1,1’-Biphenyl]-4-yl(phenyl)methanol stands out due to its combination of the biphenyl and phenylmethanol structures, providing unique reactivity and functionalization possibilities. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its significance in both research and industry .
Properties
IUPAC Name |
phenyl-(4-phenylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFZVLIHQVUVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032775 | |
Record name | 4-Biphenylylphenylcarbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-80-3 | |
Record name | α-Phenyl[1,1′-biphenyl]-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7598-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Phenyl(1,1'-biphenyl)-4-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7598-80-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Biphenylylphenylcarbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-phenyl[1,1'-biphenyl]-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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